molecular formula C9H5BrO3 B2582880 4-Bromobenzofuran-3-carboxylic acid CAS No. 1823891-85-5

4-Bromobenzofuran-3-carboxylic acid

Cat. No. B2582880
CAS RN: 1823891-85-5
M. Wt: 241.04
InChI Key: GMXWATSUJUTPFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Bromobenzofuran-3-carboxylic acid is a chemical compound with the molecular formula C9H5BrO3 and a molecular weight of 241.04 . It is a research-use-only product .


Synthesis Analysis

The synthesis of benzofuran derivatives, including this compound, has been a topic of interest in recent years . Methods of synthesis of monocyclic polysubstituted furan-3(4)-carboxylates have been published over the past 6 years . The synthesis of benzofuran derivatives often involves the use of acetylene derivatives and the Paal–Knorr reaction .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzofuran ring substituted with a bromine atom and a carboxylic acid group . Benzofuran is a heterocyclic compound, and its core structure is a fusion of benzene and furan rings .

Scientific Research Applications

Synthesis and Characterization

  • Antimicrobial Screening of Derivatives : Studies have reported the synthesis of 5-Bromobenzofuranyl Aryl Ureas and Carbamates, demonstrating their antimicrobial screening. These compounds were synthesized starting from bromo salicylaldehyde, leading to various derivatives with potential antimicrobial activities (Kumari et al., 2019).

  • Development of 1-((5-Bromobenzofuran-2yl)methyl)-4-substituted phenyl-1H-1,2,3-triazoles : Another study focused on synthesizing a series of 1-((5-bromobenzofuran-2-yl-)methyl)-4-substituted phenyl-1H-1,2,3-triazoles from 5-bromobenzofuran-2-carboxylic acid. These compounds were evaluated for antimicrobial activities against both Gram-negative and Gram-positive bacterial strains (Sanjeeva et al., 2021).

  • Novel Heterocyclic Systems Synthesis : Research into the condensation of 4-(2-bromomethyl)-3,4,5,6-tetrahydro-2H-pyran-4-carbonitrile with 3-amino-5-bromobenzofuran-2-carboxylic acid led to the synthesis of novel derivatives incorporating spiro-linked tetrahydropyran and dihydro-3H-pyrimido[1,2-b]isoquinoline fragments (Kisel et al., 2002).

Biological and Chemical Activity

  • Antimicrobial Activity of Derivatives : The antimicrobial potential of synthesized derivatives, such as 4-thiazolidinone derivatives prepared from biphenyl-4-carboxylic acid, demonstrates significant activity against various bacterial and fungal strains. This underscores the versatility of 4-bromobenzofuran-3-carboxylic acid derivatives in developing antimicrobial agents (Deep et al., 2014).

  • Cholinesterase Inhibitors : Research has also been conducted on designing and synthesizing novel cholinesterase inhibitors, showcasing the application of this compound derivatives in neurodegenerative disease research. This illustrates the compound's potential in synthesizing biologically active molecules targeting specific enzymes (Kos et al., 2021).

Future Directions

The future directions of research into 4-Bromobenzofuran-3-carboxylic acid and similar compounds are promising. Benzofuran derivatives have attracted attention due to their biological activities and potential applications as drugs . They are considered potential natural drug lead compounds .

properties

IUPAC Name

4-bromo-1-benzofuran-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrO3/c10-6-2-1-3-7-8(6)5(4-13-7)9(11)12/h1-4H,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMXWATSUJUTPFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Br)C(=CO2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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